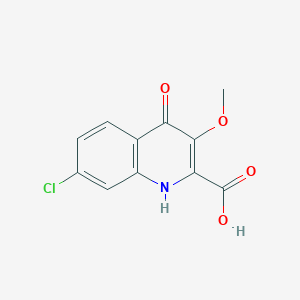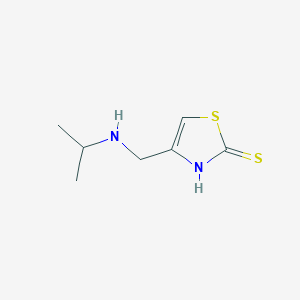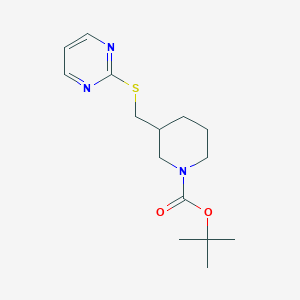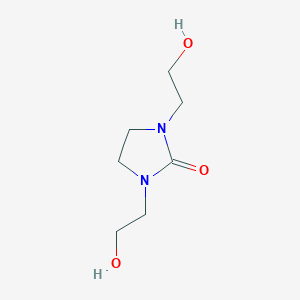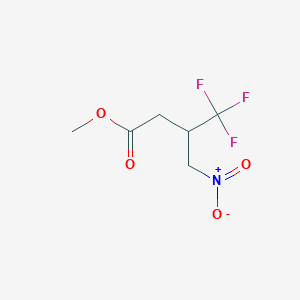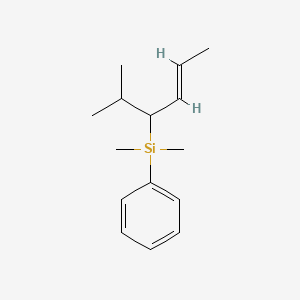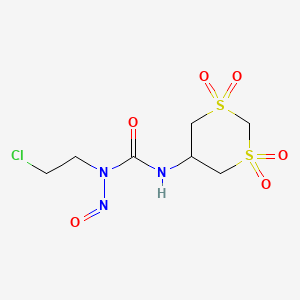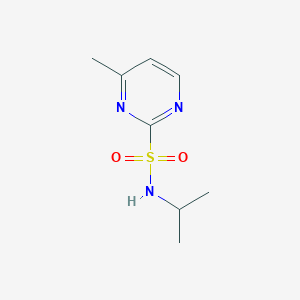![molecular formula C11H18ClNO B13970613 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of the azaspiro structure imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with chloromethyl ketone under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure optimal yields.
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to precise temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.
Comparación Con Compuestos Similares
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be compared with other spirocyclic compounds, such as:
1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: This compound features a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and biological activity.
1-(7-(Methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone:
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone |
InChI |
InChI=1S/C11H18ClNO/c1-9(14)13-5-4-11(8-13)3-2-10(6-11)7-12/h10H,2-8H2,1H3 |
Clave InChI |
CGRJMAGTLNDNEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2(C1)CCC(C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


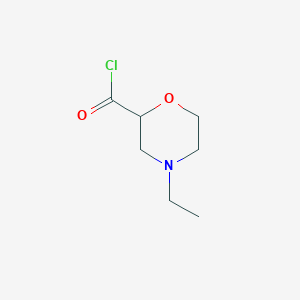
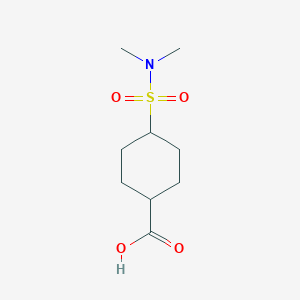
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
